Cerulomycin

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Caerulomycin A is a natural antibiotic compound first isolated from the bacterium Streptomyces caeruleus. It is known for its unique structure, which includes a 2,2’-bipyridine core. This compound has garnered significant interest due to its diverse biological activities, including antifungal, immunosuppressive, and cytotoxic properties .

Scientific Research Applications

Caerulomycin A has a wide range of applications in scientific research:

Chemistry: It serves as a model compound for studying 2,2’-bipyridine derivatives and their chemical properties.

Biology: Caerulomycin A is used to investigate the biosynthesis pathways of natural antibiotics.

Industry: The compound’s antifungal activity is leveraged in the development of antifungal agents.

Mechanism of Action

Caerulomycin A exerts its effects primarily by depleting cellular iron content. It reduces iron uptake and increases its release, leading to intracellular iron depletion. This action inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, and stimulates MAPK signaling pathways, affecting cell growth and proliferation .

Biochemical Analysis

Biochemical Properties

Caerulomycin A interacts with various enzymes and proteins in biochemical reactions. The oxime formation in Caerulomycin A biosynthesis is catalyzed by CrmH, a flavin-dependent two-component monooxygenase . This enzyme is compatible with multiple flavin reductases . The essential biosynthetic gene, camE, plays a significant role in the production of Caerulomycin A .

Cellular Effects

Caerulomycin A exerts profound effects on various types of cells and cellular processes. It influences cell function by causing intracellular iron depletion, reducing iron uptake, and increasing iron release by cells . It also affects cell signaling pathways, gene expression, and cellular metabolism . For instance, it causes cell cycle arrest by inhibiting the ribonucleotide reductase (RNR) enzyme, stimulating MAPKs signaling transduction pathways, and targeting cell cycle control molecules .

Molecular Mechanism

The molecular mechanism of Caerulomycin A involves a series of binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The formation of the 2,2’-bipyridine ring in Caerulomycin A biosynthesis involves unusual NRPS activity to engage a trans-acting flavoprotein in C-C bond formation and heterocyclization .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Caerulomycin A change. The production titer of Caerulomycin A was improved through UV mutagenesis and cofactor engineering-directed increase of intracellular riboflavin . This led to a 14.6-fold increase in the titer of Caerulomycin A compared to the initial value .

Metabolic Pathways

Caerulomycin A is involved in several metabolic pathways. The biosynthesis of Caerulomycin A is initiated by the formation of a core 2,2’-bipyridine skeleton, which is catalyzed by a unique hybrid polyketide-nonribosomal peptide synthase (PKS/NRPS) machinery .

Preparation Methods

Synthetic Routes and Reaction Conditions: The total synthesis of Caerulomycin A involves several key steps, including amidation, intramolecular aldol-type condensation, and oxidation reactions. Starting from commercially available materials, these steps are carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Caerulomycin A can be enhanced through combinatorial genome mining strategies. For instance, marine-derived Actinoalloteichus sp. AHMU CJ021 has been genetically modified to increase the yield of Caerulomycin A. Techniques such as UV mutagenesis and cofactor engineering have been employed to optimize production .

Chemical Reactions Analysis

Types of Reactions: Caerulomycin A undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, treatment with phosphorus pentachloride in phosphorus oxychloride replaces the hydroxyl function with a chlorine atom .

Common Reagents and Conditions:

Oxidation: Permanganate is used to oxidize Caerulomycin A, leading to the formation of picolinic acid.

Reduction: Reductive removal of chlorine atoms can be achieved using specific reducing agents.

Substitution: Substitution reactions often involve reagents like methyl iodide and silver oxide.

Major Products: The major products formed from these reactions include derivatives such as caerulomycin monomethyl ether and caerulomycin monoacetate .

Comparison with Similar Compounds

Caerulomycin A is structurally similar to other 2,2’-bipyridine natural products, such as collismycins. Both compounds share a 2,2’-bipyridine core but differ in their substituents. Collismycins, for example, contain sulfur-containing groups that are absent in Caerulomycin A . This structural difference contributes to their distinct biological activities.

Similar Compounds:

- Collismycins

- Other 2,2’-bipyridine derivatives

Caerulomycin A stands out due to its unique combination of biological activities and its potential for therapeutic applications.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of Cerulomycin involves the coupling of two amino acids, L-phenylalanine and L-alanine, followed by a series of reactions to form the cyclic heptapeptide structure with a thiazoline ring and a thiazole ring.", "Starting Materials": ["L-phenylalanine", "L-alanine", "Ethyl chloroformate", "Triethylamine", "Benzyl bromide", "Sodium hydride", "Thioacetic acid", "Methanesulfonic acid", "Hydrogen peroxide", "Sodium hydroxide", "Chloroform", "Methanol", "Diethyl ether"], "Reaction": ["1. Coupling of L-phenylalanine and L-alanine using ethyl chloroformate and triethylamine to form dipeptide intermediate", "2. Protection of the N-terminus of the dipeptide using benzyl bromide and sodium hydride to form Boc-protected dipeptide intermediate", "3. Formation of thiazoline ring by reaction of thioacetic acid and methanesulfonic acid with the Boc-protected dipeptide intermediate", "4. Removal of Boc protecting group using hydrogen peroxide and sodium hydroxide to form thiazoline-containing intermediate", "5. Formation of thiazole ring by reaction of the thiazoline-containing intermediate with chloroform and methanol in the presence of triethylamine", "6. Deprotection of the side chain protecting groups using methanesulfonic acid and diethyl ether to obtain Cerulomycin"] } | |

CAS RN |

21802-37-9 |

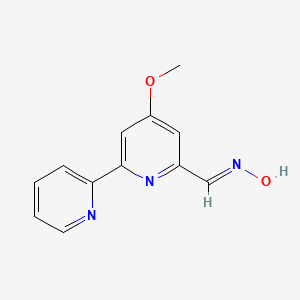

Molecular Formula |

C12H11N3O2 |

Molecular Weight |

229.23 g/mol |

IUPAC Name |

(NZ)-N-[(4-methoxy-6-pyridin-2-ylpyridin-2-yl)methylidene]hydroxylamine |

InChI |

InChI=1S/C12H11N3O2/c1-17-10-6-9(8-14-16)15-12(7-10)11-4-2-3-5-13-11/h2-8,16H,1H3/b14-8- |

InChI Key |

JCTRJRHLGOKMCF-ZSOIEALJSA-N |

Isomeric SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)/C=N\O |

SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Canonical SMILES |

COC1=CC(=NC(=C1)C2=CC=CC=N2)C=NO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

synonyms |

Carulomycin A; AC1NTHG8; AC1N-THG8; AC1N THG8 NSC-114341; NSC114341; NSC 114341; HE185727; HE 185727; HE-185727; |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-2-[4-(trifluoromethyl)phenyl]-N-[2-[5-(trifluoromethyl)pyridin-2-yl]sulfonylethyl]-1,3-thiazole-5-carboxamide](/img/structure/B606529.png)

![1-[3,5-bis(trifluoromethyl)benzoyl]-N-(4-chlorophenyl)piperidine-3-carboxamide](/img/structure/B606537.png)

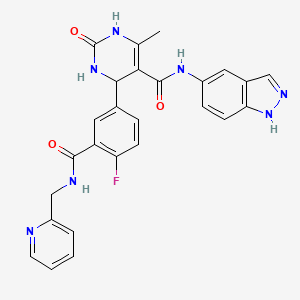

![N-(1H-Indazole-5-yl)-2-oxo-4-[3-(2,6-dimethoxybenzylcarbamoyl)-4-fluorophenyl]-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B606541.png)